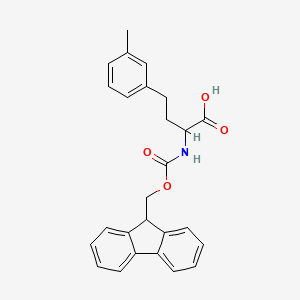

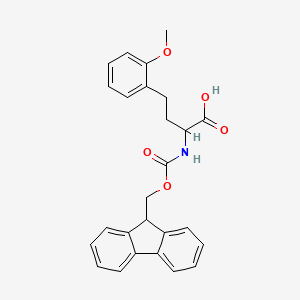

Fmoc-2-methoxy-D-homophenylalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fmoc-2-methoxy-D-homophenylalanine is a derivative of phenylalanine, an amino acid. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methoxy group, and a homophenylalanine backbone. This compound is primarily used in peptide synthesis due to its unique structural properties .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Fmoc-2-Methoxy-D-Homophenylalanin beinhaltet typischerweise den Schutz der Aminogruppe mit der Fmoc-Gruppe. Der Prozess beginnt mit der Herstellung des Homophenylalanin-Rückgrats, gefolgt von der Einführung der Methoxygruppe. Die Fmoc-Gruppe wird dann hinzugefügt, um die Aminogruppe zu schützen. Häufig verwendete Reagenzien in dieser Synthese sind Fluorenylmethyloxycarbonylchlorid (Fmoc-Cl), Methanol und verschiedene Katalysatoren .

Industrielle Produktionsmethoden

Die industrielle Produktion von Fmoc-2-Methoxy-D-Homophenylalanin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Peptidsynthesizern und großtechnischen Reaktoren, um hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um Nebenreaktionen zu minimieren und die Effizienz der Synthese zu maximieren .

Analyse Chemischer Reaktionen

Reaktionstypen

Fmoc-2-Methoxy-D-Homophenylalanin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Methoxygruppe kann oxidiert werden, um eine Hydroxylgruppe zu bilden.

Reduktion: Die Carbonylgruppe in der Fmoc-Schutzgruppe kann reduziert werden, um einen Alkohol zu bilden.

Substitution: Die Methoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und pH-Werten durchgeführt, um Selektivität und Ausbeute zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind hydroxylierte Derivate, reduzierte Alkohole und substituierte Phenylalaninderivate. Diese Produkte werden oft als Zwischenprodukte in der weiteren chemischen Synthese verwendet .

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird Fmoc-2-Methoxy-D-Homophenylalanin als Baustein in der Synthese von Peptiden und Proteinen verwendet.

Biologie

In der biologischen Forschung wird diese Verbindung verwendet, um Protein-Protein-Wechselwirkungen und Enzym-Substrat-Wechselwirkungen zu untersuchen. Sie dient als Modellverbindung zum Verständnis des Verhaltens von Methoxy- und Fmoc-Gruppen in biologischen Systemen .

Medizin

In der Medizin wird Fmoc-2-Methoxy-D-Homophenylalanin in der Entwicklung von Peptid-basierten Medikamenten verwendet. Seine Stabilität und Reaktivität machen es zu einem idealen Kandidaten für die Medikamentenentwicklung .

Industrie

Im Industriesektor wird diese Verbindung in der Produktion von Spezialchemikalien und -materialien verwendet. Seine einzigartigen Eigenschaften machen es für den Einsatz in verschiedenen industriellen Anwendungen geeignet, einschließlich der Herstellung von Polymeren und Beschichtungen .

Wirkmechanismus

Der Wirkungsmechanismus von Fmoc-2-Methoxy-D-Homophenylalanin beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und -wegen. Die Fmoc-Gruppe schützt die Aminogruppe während der Synthese und verhindert unerwünschte Nebenreaktionen. Die Methoxygruppe erhöht die Stabilität und Reaktivität der Verbindung, was selektive Reaktionen mit anderen Molekülen ermöglicht.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Fmoc-2-Methoxy-L-Homophenylalanin: Ähnliche Struktur, aber mit der L-Konfiguration.

Fmoc-D-Homophenylalanin: Fehlt die Methoxygruppe.

Fmoc-L-Homophenylalanin: L-Konfiguration ohne die Methoxygruppe

Einzigartigkeit

Fmoc-2-Methoxy-D-Homophenylalanin ist aufgrund des Vorhandenseins sowohl der Methoxygruppe als auch der Fmoc-Schutzgruppe einzigartig. Diese Kombination bietet erhöhte Stabilität und Reaktivität, was es zu einer wertvollen Verbindung in der Peptidsynthese und anderen Anwendungen macht .

Eigenschaften

Molekularformel |

C26H25NO5 |

|---|---|

Molekulargewicht |

431.5 g/mol |

IUPAC-Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-methoxyphenyl)butanoic acid |

InChI |

InChI=1S/C26H25NO5/c1-31-24-13-7-2-8-17(24)14-15-23(25(28)29)27-26(30)32-16-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h2-13,22-23H,14-16H2,1H3,(H,27,30)(H,28,29) |

InChI-Schlüssel |

SUDSIQWKKDSTQE-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC=C1CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-5-carboxylate](/img/structure/B12307535.png)

![5-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B12307542.png)

![[(2R,3R,4R,5R)-4-acetyloxy-2-(hydroxymethyl)-5-[2-(2-methylpropanoylimino)-6-oxo-5H-purin-9-yl]oxolan-3-yl] acetate](/img/structure/B12307555.png)

![2,9-Dimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B12307567.png)

![rac-(3aR,6aR)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid, cis](/img/structure/B12307571.png)